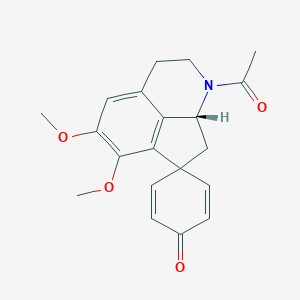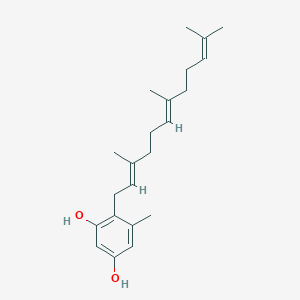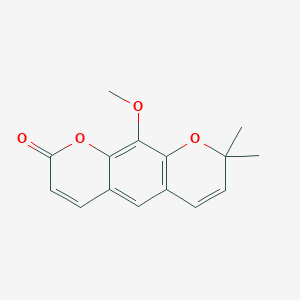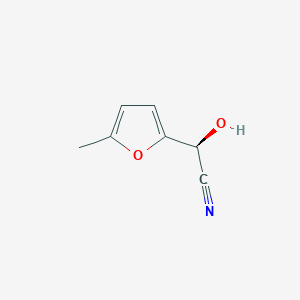
N-Acetylstepharine
Descripción general
Descripción
N-Acetylstepharine is an alkaloid that is derived from the herbs of Stephania longa . It has a molecular formula of C20H21NO4 and a molecular weight of 339.39 g/mol . The compound is a powder in physical form .
Molecular Structure Analysis
The molecular structure of N-Acetylstepharine is characterized by its molecular formula, C20H21NO4 . Further analysis such as 1H NMR and FT-IR spectroscopy could provide more detailed information about its structure .Physical And Chemical Properties Analysis
N-Acetylstepharine is a powder in physical form . Its molecular weight is 339.39 g/mol . More detailed physical and chemical properties could be determined through further analysis.Aplicaciones Científicas De Investigación
Neuroprotective Potential
N-Acetylstepharine and related compounds have shown promising neuroprotective effects. Zhou et al. (2014) found that N-Acetyl-Serotonin, a precursor of melatonin, demonstrated neuroprotective properties in various models of ischemic injury, suggesting a similar potential for N-Acetylstepharine in neuroprotection (Zhou et al., 2014).
Psychiatric Disorders Treatment
Dean et al. (2011) explored the use of N-Acetylcysteine in treating psychiatric disorders, revealing its benefits in modulating neurotropic and inflammatory pathways. This finding opens up potential applications for N-Acetylstepharine in similar therapeutic areas (Dean et al., 2011).
Neurodegenerative Diseases
Research by Tardiolo et al. (2018) on N-Acetylcysteine highlighted its role in neurodegenerative diseases like Parkinson’s and Alzheimer’s. The antioxidant and anti-inflammatory activities of such compounds suggest that N-Acetylstepharine could be beneficial in these conditions as well (Tardiolo et al., 2018).
Neuropsychiatric Disorders
Berk et al. (2013) reported the promising effects of N-Acetylcysteine across various neuropsychiatric disorders, including addiction and mood disorders. The overlapping mechanisms of action could imply similar therapeutic potentials for N-Acetylstepharine (Berk et al., 2013).
Potential in Oral Health Care
Pei et al. (2018) discussed the biological activities of N-Acetylcysteine and its potential applications in oral health care, including antimicrobial and anticarcinogenic effects. These findings suggest that N-Acetylstepharine might also find use in dental medicine (Pei et al., 2018).
Propiedades
IUPAC Name |
(4R)-5-acetyl-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(22)21-9-6-13-10-16(24-2)19(25-3)18-17(13)15(21)11-20(18)7-4-14(23)5-8-20/h4-5,7-8,10,15H,6,9,11H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDTTYCECGBECX-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=CC(=C(C3=C2[C@H]1CC34C=CC(=O)C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylstepharine | |
CAS RN |
4880-87-9 | |
| Record name | N-Acetylnorpronuciferine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)






